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Rabdosiin

Cat. No.: B2861139
M. Wt: 718.6 g/mol
InChI Key: VKWZFIDWHLCPHJ-ZLESDFJESA-N
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Description

Contextualization within Natural Product Chemistry

Natural product chemistry involves the study of compounds produced by living organisms. These compounds often possess diverse and complex structures and can exhibit a wide range of biological activities, making them valuable sources for potential drug discovery and other applications. Rabdosiin (B45785) fits squarely within this field as a secondary metabolite isolated from various plant species. ontosight.ai Its presence in different plant families, particularly Boraginaceae and Lamiaceae, highlights its significance in the chemotaxonomy and phytochemical diversity of these groups. turkjps.orgresearchgate.netsci-hub.se As a caffeic acid oligomer, this compound is related to other important phenolic compounds like rosmarinic acid, which are known for their antioxidant and anti-inflammatory properties. turkjps.orgresearchgate.netmdpi.com

Historical Perspectives on this compound Isolation and Elucidation

This compound was first isolated in 1988 from the stems of Rabdosia japonica Hara (Labiatae). glpbio.comresearchgate.netcdnsciencepub.com Subsequent research led to its isolation from other plant sources, including Arnebia euchroma (Boraginaceae), also known as Macrotomia euchroma. cdnsciencepub.com The elucidation of its complex structure as a caffeic acid tetramer was a significant step in understanding its chemical nature. Early studies also began to explore its biological properties, laying the groundwork for future research into its potential applications. glpbio.comresearchgate.net More recently, this compound, along with globoidnan A and globoidnan B, has been identified as a phenolic marker in Symphytum officinale L. (comfrey) root samples. researchgate.netresearchgate.net Disodium (B8443419) this compound salt has also been isolated from Alkanna sfikasiana. researchgate.netsemanticscholar.org

Current Research Trajectories and Academic Significance of this compound

Current academic research on this compound is exploring various aspects of its biological activities and potential applications. Studies have indicated that this compound possesses antioxidant, anti-allergic, anti-HIV, and DNA topoisomerase inhibitory activities. glpbio.comontosight.aimedchemexpress.comapexbt.combio-connect.nlnih.gov Research has also suggested potential neuroprotective effects. ontosight.airesearchgate.netmedchemexpress.com

Detailed research findings include investigations into its antioxidant capacity using assays such as DPPH and ABTS, where this compound has shown significant activity. researchgate.netresearchgate.net Studies have also evaluated its enzyme inhibitory effects, including on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-amylase. researchgate.net

Furthermore, research is being conducted on the production of this compound in plant cell cultures as a potential sustainable source for this compound. Studies on callus cultures of Eritrichium sericeum and Mertensia maritima have demonstrated the production of this compound, and elicitation strategies using substances like methyl jasmonate and cuprum glycerate have been explored to enhance its biosynthesis. tandfonline.comresearchgate.netresearchgate.net

The academic significance of this compound lies in its multifaceted biological activities and its role as a natural product with potential therapeutic relevance. Its complex structure also presents interesting challenges and opportunities in synthetic chemistry and biosynthesis research. cdnsciencepub.com

Table 1: Selected Research Findings on this compound's Biological Activities

ActivityPlant Source(s)Key FindingsReference
AntioxidantOcimum sanctum, Symphytum officinale, Alkanna sfikasianaEffective scavenger of reactive oxygen species; good radical scavenging and reducing power ability. researchgate.netresearchgate.netnih.gov researchgate.netresearchgate.netnih.gov
Anti-allergicRabdosia japonica, Ocimum sanctumDemonstrated anti-allergic properties. glpbio.comresearchgate.netapexbt.combio-connect.nlnih.gov glpbio.comresearchgate.netapexbt.combio-connect.nlnih.gov
Anti-HIVRabdosia japonica, Arnebia euchroma, Ocimum sanctumPotential anti-HIV activity, including inhibition of HIV-1 integrase. glpbio.comtandfonline.comresearchgate.netresearchgate.netcdnsciencepub.commedchemexpress.comapexbt.combio-connect.nlnih.gov glpbio.comtandfonline.comresearchgate.netresearchgate.netcdnsciencepub.commedchemexpress.comapexbt.combio-connect.nlnih.gov
DNA Topoisomerase InhibitionRabdosia japonica, Ocimum sanctumInhibitory effects on DNA topoisomerase I and II. glpbio.comcdnsciencepub.commedchemexpress.comapexbt.combio-connect.nl glpbio.comcdnsciencepub.commedchemexpress.comapexbt.combio-connect.nl
NeuroprotectiveSymphytum officinaleSuggested neuroprotective effects. ontosight.airesearchgate.netmedchemexpress.com ontosight.airesearchgate.netmedchemexpress.com
Enzyme InhibitionAlkanna sfikasianaInhibitory effects on AChE, BChE, and α-amylase. researchgate.net researchgate.net

Table 2: this compound Production in Callus Cultures

Plant SpeciesThis compound Yield (% dry wt)Elicitation Method (if any)Reference
Eritrichium sericeum1.8%None tandfonline.comresearchgate.net
Eritrichium sericeum4.1%Cuprum glycerate tandfonline.com
Mertensia maritima0.14%None researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H30O16 B2861139 Rabdosiin

Properties

IUPAC Name

(2S)-2-[(1S,2R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O16/c37-21-4-1-15(7-24(21)40)9-29(33(45)46)51-35(49)20-11-18-13-27(43)28(44)14-19(18)31(17-3-6-23(39)26(42)12-17)32(20)36(50)52-30(34(47)48)10-16-2-5-22(38)25(41)8-16/h1-8,11-14,29-32,37-44H,9-10H2,(H,45,46)(H,47,48)/t29-,30+,31+,32+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWZFIDWHLCPHJ-ZLESDFJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)OC(CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3C=C2C(=O)O[C@H](CC4=CC(=C(C=C4)O)O)C(=O)O)O)O)C5=CC(=C(C=C5)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Distribution of Rabdosiin

Botanical Sources of Rabdosiin (B45785)

This compound has been identified and isolated from several plant species, highlighting its distribution across different genera and families.

Identification in Lamiaceae Species (e.g., Ocimum sanctum, Rabdosia japonica)

This compound has been identified in species belonging to the Lamiaceae family. It has been isolated from the stem of Rabdosia japonica. nih.govbiosoil.ruglpbio.com Additionally, (-)-rabdosiin has been isolated from the aerial parts of Ocimum sanctum (holy basil). nih.govbioscience.co.ukalfa-chemistry.comprobechem.comnih.gov Dracocephalum moldavica, another Lamiaceae species, has also been reported to contain this compound, along with its sodium and methyl derivatives. mdpi.com

Here is a table summarizing the identified Lamiaceae sources of this compound:

SpeciesFamilyPart Isolated FromThis compound Form(s) ReportedSource(s)
Rabdosia japonicaLamiaceaeStemThis compound (±) nih.govbiosoil.ruglpbio.com
Ocimum sanctumLamiaceaeAerial parts(-)-Rabdosiin nih.govbioscience.co.ukalfa-chemistry.comprobechem.comnih.gov
Dracocephalum moldavicaLamiaceaeNot specifiedThis compound, sodium derivative, methyl derivative mdpi.com

Co-occurrence with Related Caffeic Acid Derivatives

This compound often occurs alongside other compounds derived from caffeic acid, particularly rosmarinic acid and other phenylpropanoid and lignan (B3055560) structures.

Association with Rosmarinic Acid

This compound and rosmarinic acid are frequently found together in the same plant extracts and cultures, especially in the Boraginaceae and Lamiaceae families. biosoil.rutandfonline.comthieme-connect.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Their co-occurrence has led to the hypothesis that rosmarinic acid may be a biosynthetic precursor of this compound and other complex caffeic acid derivatives. biosoil.rutandfonline.comthieme-connect.com Studies on Eritrichium sericeum callus cultures have shown significant production of both (-)-rabdosiin and rosmarinic acid. tandfonline.comthieme-connect.comtandfonline.comnsc.rubiosoil.ru Similarly, Mertensia maritima callus cultures also produce both (+)-rabdosiin and rosmarinic acid. researcher.liferesearchgate.netresearchgate.net Disodium (B8443419) this compound has been isolated alongside rosmarinic acid from Alkanna sfikasiana. researchgate.netresearchgate.netepa.gov

Here is a table illustrating the co-occurrence of this compound and Rosmarinic Acid in some plant sources:

SpeciesFamilyThis compound Form(s) ReportedRosmarinic Acid ReportedSource(s)
Eritrichium sericeumBoraginaceae(-)-rabdosiinYes tandfonline.comthieme-connect.comtandfonline.comnsc.rubiosoil.ru
Mertensia maritimaBoraginaceae(+)-rabdosiinYes researcher.liferesearchgate.netresearchgate.net
Alkanna sfikasianaBoraginaceaeDisodium this compoundYes researchgate.netresearchgate.netepa.gov
Rindera graecaBoraginaceaeThis compound, disodium this compound saltYes nih.gov
Ocimum sanctumLamiaceae(-)-rabdosiinYes nih.gov
Dracocephalum moldavicaLamiaceaeThis compound, sodium derivative, methyl derivativeYes mdpi.com

Relationship to Other Phenylpropanoid and Lignan Structures

This compound is described as a caffeic acid tetramer connected to a lignan skeleton, indicating its structural relationship to both phenylpropanoids (like caffeic acid and rosmarinic acid) and lignans (B1203133). nih.govbiosoil.ruresearchgate.net Phenylpropanoids are a diverse group of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine. Caffeic acid is a key phenylpropanoid. Lignans are a class of polyphenols found in plants, derived from the dimerization of phenylpropanoid precursors. The structure of this compound, incorporating units derived from caffeic acid and a lignan component, places it within a broader family of plant secondary metabolites that includes other complex caffeic acid derivatives like lithospermic acids. biosoil.ruthieme-connect.com These compounds are often found together and are believed to share common biosynthetic pathways stemming from phenylpropanoid metabolism. biosoil.ruthieme-connect.com

Biosynthesis of Rabdosiin in Plant Systems

Proposed Biosynthetic Pathway from Precursors

The proposed biosynthetic pathway of rabdosiin (B45785) is thought to involve the dimerization or coupling of smaller phenolic units. Evidence suggests that rosmarinic acid plays a central role as a potential intermediate or precursor in this process. tandfonline.combiosoil.ru

Rosmarinic Acid as a Key Biosynthetic Intermediate

Rosmarinic acid (RA) is an ester formed from caffeic acid and 3,4-dihydroxyphenyllactic acid. tandfonline.combiosoil.ru It is a common metabolite in plants that also produce this compound, leading researchers to propose that RA serves as a biosynthetic precursor for this compound and other complex caffeic acid derivatives. biosoil.ru The co-occurrence of this compound and rosmarinic acid in various plants and plant cell cultures supports this hypothesis. tandfonline.combiosoil.ru Some research suggests that this compound could be a dimerization product of rosmarinic acid. biosoil.ru

Role of 3-(3,4-dihydroxyphenyl)lactic acid as a Biosynthetic Precursor

3-(3,4-dihydroxyphenyl)lactic acid has been identified as a precursor in the nonenzymatic synthesis of both (S)-(-)-rosmarinic acid and (+)-rabdosiin. mdpi.comresearchgate.net This compound is also an intermediate in the synthesis of rosmarinic acid in plants. researchgate.net Its presence in plants that produce this compound further supports its role in the biosynthetic route leading to this compound, potentially through its involvement in rosmarinic acid formation which then serves as a this compound precursor. mdpi.comresearchgate.net

Enzymatic Steps and Their Current Understanding

While the precursors to this compound are becoming clearer, the specific enzymatic steps involved in its biosynthesis, particularly the conversion of rosmarinic acid or other intermediates into the final this compound structure, are not fully elucidated. biosoil.ru

Investigations into Uncharacterized Enzymatic Transformations (e.g., Rosmarinic Acid to this compound)

The exact enzymatic machinery responsible for the proposed dimerization or coupling of rosmarinic acid units to form the lignan (B3055560) skeleton of this compound remains largely uncharacterized. biosoil.ru While a biomimetic oxidative free radical coupling-cyclization has been explored in laboratory settings to convert a derivative similar to rosmarinic acid into this compound and its isomer, the specific plant enzymes that catalyze this process in vivo have not been identified. researchgate.netcdnsciencepub.com The co-occurrence data strongly suggest an enzymatic pathway, but the precise enzymes facilitating the transformation from rosmarinic acid or related precursors to this compound are still subjects of ongoing investigation. biosoil.ru

Modulation of this compound Biosynthesis in Plant Cell Cultures

Plant cell cultures have proven to be valuable systems for studying and enhancing the production of secondary metabolites like this compound. tandfonline.comnih.gov Various external stimuli, known as elicitors, can be applied to these cultures to modulate the biosynthetic pathways. tandfonline.comnih.govfrontiersin.org

Effects of Elicitors on Biosynthetic Pathway Activation (e.g., Methyl Jasmonate, Cuprum Glycerate)

Elicitors are compounds that can stimulate plant defense responses and promote the biosynthesis of secondary metabolites. nih.govfrontiersin.orgresearchgate.net Methyl jasmonate (MeJA) is a well-known elicitor that has been shown to stimulate the biosynthesis of various secondary metabolites in plant cell cultures, including polyphenols. tandfonline.comnih.govmdpi.com Studies on Eritrichium sericeum callus cultures have demonstrated that treatment with methyl jasmonate can induce an increase in total polyphenol production, stimulating both this compound and rosmarinic acid biosynthesis. tandfonline.comtandfonline.com

The following table summarizes the effects of these elicitors on this compound and rosmarinic acid production in Eritrichium sericeum callus cultures:

ElicitorEffect on Total Polyphenol ProductionEffect on this compound ProductionEffect on Rosmarinic Acid ProductionReference
Methyl JasmonateIncreased (e.g., 38%)StimulatedStimulated tandfonline.comtandfonline.com
Cuprum GlycerateNot specified for total polyphenolsSignificantly Increased (e.g., up to 4.1% dry wt)Not specified for specific effect tandfonline.comnih.govtandfonline.com

This research highlights the potential of using specific elicitors to optimize the biotechnological production of this compound in plant cell cultures. tandfonline.comnih.gov

Differential Regulation of this compound and Rosmarinic Acid Production

The production of this compound and rosmarinic acid in plants can be subject to differential regulation. Research suggests that the biosynthetic pathways for RA and this compound in certain plant cell cultures, such as those of Boraginaceae, may be under individual regulatory controls tandfonline.com. For instance, studies involving the rolC gene from Agrobacterium rhizogenes, known to influence plant secondary metabolism, have shown predominant effects on RA biosynthesis with less impact on this compound production in transformed Eritrichium sericeum cells tandfonline.comtesisenred.netresearchgate.netnih.gov. This observation supports the hypothesis of distinct regulatory mechanisms governing the accumulation of these two related compounds tandfonline.com.

Furthermore, external stimuli can influence the biosynthesis of both RA and its derivatives, including this compound. Data suggests that the Ca2+-dependent NADPH oxidase pathway and processes of protein phosphorylation/dephosphorylation are involved in the regulation of these substances in cultured plant cells researchgate.nettandfonline.comcapes.gov.br. For example, depletion of Ca2+, inhibition of calcium influx, and inhibition of NADPH oxidase have been shown to reduce the content of caffeic acid metabolites (CAMs), including this compound and RA, in E. sericeum cultures researchgate.net.

Specific elicitors have also been observed to differentially affect this compound and RA production. Methyl jasmonate (MeJA) appears to activate both this compound and RA biosynthetic pathways, while cuprum ions specifically stimulate the conversion of RA to this compound tandfonline.com.

Data on the effect of elicitors on this compound and RA production in Eritrichium sericeum callus cultures highlights this differential regulation:

Elicitor TreatmentThis compound (% Dry Wt)Rosmarinic Acid (% Dry Wt)
Control1.84.6
Methyl JasmonateIncreasedIncreased
Cuprum GlycerateUp to 4.1Unspecified

Note: The exact percentage increase for Methyl Jasmonate on this compound and Rosmarinic Acid was not specified as a single value in the source, only that it caused a 20-38% increase in total polyphenol production. tandfonline.com

Genetic and Biotechnological Strategies for Production Enhancement

Biotechnological methods, including tissue culture and genetic engineering, offer promising avenues for enhancing the production of secondary metabolites like this compound researchgate.netnih.gov. Plant cell cultures can accumulate secondary metabolites in significantly higher amounts compared to the parent plant researchgate.net. Eritrichium sericeum callus cultures, for instance, have been established that produce substantial amounts of this compound and rosmarinic acid tandfonline.com. Through selection strategies aimed at identifying actively-growing cell aggregates with increased polyphenol production, high-productive cell cultures can be obtained tandfonline.com.

Genetic engineering techniques, such as the modification of gene expression using recombinant DNA technology, can potentially be used to modify the pathways involved in secondary metabolite synthesis researchgate.netnih.gov. While direct gene-engineering methods to increase this compound production by specifically targeting the enzymatic steps between RA and this compound are not yet fully developed due to the incomplete understanding of these steps, the use of genes known to induce secondary metabolism, such as the rol genes from Agrobacterium rhizogenes, has been explored tandfonline.comresearchgate.net. However, the effect of these genes can be variable, sometimes leading to inhibition rather than stimulation of this compound and RA production researchgate.net.

Elicitation, the use of compounds that trigger the plant's defense mechanisms and secondary metabolite production, is another biotechnological strategy employed to enhance this compound accumulation tandfonline.com. Methyl jasmonate and cuprum ions have been identified as useful inductors of caffeic acid metabolite production in E. sericeum callus cultures, with cuprum glycerate being particularly effective in increasing this compound biosynthesis tandfonline.com.

The application of advanced genetic engineering technologies like CRISPR-Cas9, which allows for precise editing of plant DNA, holds potential for targeted modifications of genes involved in this compound biosynthesis pathways in the future agriculturejournal.orginnovativegenomics.org. These technologies could enable more directed approaches to enhance the production of this compound by manipulating specific enzymes or regulatory elements within its biosynthetic route agriculturejournal.orginnovativegenomics.orgpressbooks.pub.

Synthetic Methodologies for Rabdosiin and Analogs

Biomimetic Approaches to Rabdosiin (B45785) Synthesis

Biomimetic synthesis aims to replicate natural biosynthetic pathways in a laboratory setting. For lignans (B1203133) like this compound, this often involves mimicking the oxidative coupling of phenylpropanoid precursors, a process catalyzed by enzymes such as peroxidases and laccases in plants. nih.govscispace.commdpi.com

Oxidative Free Radical Coupling-Cyclization Studies

Studies on the biomimetic synthesis of this compound have focused on the oxidative free radical coupling and subsequent cyclization of rosmarinic acid derivatives. Rosmarinic acid, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is considered a potential biogenetic precursor to this compound. researchgate.netcdnsciencepub.comcdnsciencepub.com A triallyl derivative of rosmarinic acid has been used as a substrate in biomimetic oxidative coupling-cyclization reactions. researchgate.netcdnsciencepub.comcdnsciencepub.com This process, often mediated by one-electron oxidants such as ferric chloride (FeCl₃), involves the formation of phenoxy radicals which then undergo coupling. nih.govscispace.commdpi.comresearchgate.net The coupling is followed by cyclization, leading to the formation of the aryltetralin core characteristic of this compound. researchgate.netcdnsciencepub.comcdnsciencepub.com

Diastereoselectivity and Comparison to Natural Biosynthesis

A key aspect of this compound synthesis is the control of diastereoselectivity, as the molecule possesses multiple chiral centers. Biomimetic oxidative coupling-cyclization of a protected rosmarinic acid derivative has been shown to produce both (+)-rabdosiin and its (1R,2S) isomer. researchgate.netcdnsciencepub.comcdnsciencepub.com However, the ratio of diastereomers obtained through this synthetic route is reported to be unlike that found in nature, where specific enzymatic processes likely control the stereochemical outcome. researchgate.netcdnsciencepub.comcdnsciencepub.com Natural biosynthesis is thought to involve diastereoselective oxidative coupling, potentially guided by proteins such as dirigent proteins, which can influence the coupling mode and stereochemistry. scispace.comumanitoba.ca In contrast, in vitro non-enzymatic oxidative coupling of phenols often results in racemic mixtures or different diastereomeric ratios compared to enzymatic processes. scispace.com Preliminary studies using chiral esters of related hydroxycinnamic acids have indicated that chiral auxiliaries can influence the diastereoselective production of coupled-cyclized dimers. mdpi.comresearchgate.netcdnsciencepub.com

Non-Enzymatic Synthetic Routes to this compound and Related Structures

Beyond biomimetic approaches mimicking enzymatic oxidation, non-enzymatic synthetic routes to this compound and related aryltetralin lignans have been explored. These routes often involve convergent strategies, assembling the this compound structure from simpler building blocks like caffeic acid and 3-(3′,4′-dihydroxyphenyl)lactic acid. researchgate.netcdnsciencepub.comcdnsciencepub.com For example, a non-enzymatic preparation of (S)-(-)-rosmarinic acid, a potential precursor, has been achieved through a convergent route involving the coupling of protected forms of these two components. researchgate.netcdnsciencepub.comcdnsciencepub.com While the subsequent oxidative coupling step to form this compound can be carried out non-enzymatically using oxidants like FeCl₃, this still falls under the umbrella of biomimetic approaches as it mimics the radical coupling mechanism. nih.govscispace.commdpi.comresearchgate.net Research into non-enzymatic methods also contributes to the broader understanding of forming the core lignan (B3055560) structure found in this compound.

Stereochemical Considerations in this compound Chemical Synthesis

Controlling the stereochemistry of the newly formed chiral centers during the synthesis of this compound is a significant challenge. The biomimetic oxidative coupling-cyclization of protected rosmarinic acid yields a mixture of diastereomers. researchgate.netcdnsciencepub.comcdnsciencepub.com Specifically, the synthesis reported by Bogucki and Charlton produced (+)-rabdosiin and its (1R,2S) isomer, with the (-) isomer being predominant in their synthetic outcome, which contrasts with the typical isolation of (-)-rabdosiin from natural sources. cdnsciencepub.com This highlights the difficulty in achieving the same level of stereocontrol observed in natural biosynthesis through purely chemical methods. The stereochemical outcome of oxidative coupling can be influenced by various factors, including the structure of the starting materials and reaction conditions. scispace.comresearchgate.net The critical importance of stereochemistry for biological activity has been observed in related aryltetralin lignans. scispace.com

Development of Synthetic Analogs for Structural and Mechanistic Research

The synthesis of this compound analogs is valuable for exploring structure-activity relationships and understanding the mechanisms underlying its biological properties. By modifying specific parts of the this compound structure, researchers can investigate how these changes affect its interactions with biological targets. While specific details on the synthesis of this compound analogs were not extensively detailed in the search results, the general principle of developing synthetic analogs for structural and mechanistic research is well-established in natural product chemistry. nih.govmdpi.comnih.govunica.it The synthesis of modified lignans and hybrids of hydroxycinnamic acids serves as a basis for developing this compound analogs. nih.govmdpi.com These synthetic efforts allow for the production of compounds that may possess altered stability, solubility, or biological activity profiles compared to the parent compound, facilitating detailed research into their mechanisms of action. nih.govunica.it

Molecular and Cellular Mechanisms of Rabdosiin Activity

Enzymatic Inhibition Profiles of Rabdosiin (B45785)

This compound has been shown to interact with and inhibit several classes of enzymes, which underlies some of its significant biological effects.

Inhibition of DNA Topoisomerase I and II

Information regarding the direct inhibitory activity of this compound on DNA topoisomerase I and II is not available in the currently reviewed scientific literature. These enzymes are crucial for managing DNA topology during cellular processes, and various natural compounds are known for their inhibitory effects, which are leveraged in cancer therapy. However, specific studies detailing the interaction between this compound and these particular enzymes have not been identified.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibitory Activity

Research has demonstrated that a form of this compound, specifically disodium (B8443419) this compound, exhibits inhibitory effects against key enzymes in the nervous system: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) researchgate.net. The inhibition of these enzymes is a critical approach in managing neurodegenerative diseases by preventing the breakdown of essential neurotransmitters. The inhibitory activity of disodium this compound has been quantified, showing distinct values for each enzyme researchgate.net.

Glycosidase Inhibition (e.g., Hyaluronidase, β-Hexosaminidase, α-Amylase)

This compound has shown notable inhibitory activity against several glycosidases, enzymes that hydrolyze glycosidic bonds in complex sugars.

Hyaluronidase: this compound exhibited the most potent inhibitory activity against hyaluronidase when compared with other related caffeic acid-containing compounds like chlorogenic acid and rosmarinic acid nih.gov. Hyaluronidase breaks down hyaluronic acid, a key component of the extracellular matrix, and its inhibition is relevant in anti-inflammatory and anti-aging contexts.

β-Hexosaminidase: In studies involving cultured cells, this compound was found to inhibit the release of β-hexosaminidase by over 90% at a concentration of 2 mM nih.gov. This enzyme is a marker for degranulation in mast cells and basophils, and its inhibition is indicative of anti-allergic potential nih.gov.

α-Amylase: Disodium this compound has also been evaluated for its effect on α-amylase, a key enzyme in carbohydrate digestion researchgate.net. The compound demonstrated inhibitory activity, suggesting a potential role in modulating glucose metabolism researchgate.net.

EnzymeReported Inhibitory ActivityCompound Form
Acetylcholinesterase (AChE)4.32 mg GALAE/gDisodium this compound
Butyrylcholinesterase (BChE)3.63 mg GALAE/gDisodium this compound
α-Amylase3.83 mmol ACAE/gDisodium this compound
β-Hexosaminidase Release>90% inhibition at 2 mMThis compound
HyaluronidaseHighest activity among tested compoundsThis compound

Oxidative Stress Modulation by this compound

This compound actively participates in modulating oxidative stress, a key factor in cellular damage and various pathological conditions. This is achieved through both direct interaction with free radicals and by influencing electron transfer processes.

Direct Radical Scavenging Capacity (e.g., DPPH, ABTS)

The ability of this compound to directly neutralize free radicals has been quantified using standard assays. Disodium this compound has demonstrated significant radical scavenging activity in both the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays researchgate.net. The ABTS assay, in particular, indicated a very high scavenging capacity researchgate.net. These findings highlight the compound's potent antioxidant properties through direct quenching of harmful radicals.

Electron Transfer and Reducing Power Assessments (e.g., CUPRAC, FRAP)

The antioxidant activity of this compound is also characterized by its ability to donate electrons, thereby reducing oxidizing agents. This reducing power has been measured using the CUPRAC (Cupric Reducing Antioxidant Capacity) and FRAP (Ferric Reducing Antioxidant Power) assays researchgate.net. Disodium this compound showed substantial reducing power in both assessments, with a particularly high value in the CUPRAC assay, confirming its strong capacity to act as an electron donor to neutralize free radicals researchgate.net.

AssayMeasured CapacityCompound Form
DPPH Radical Scavenging96.00 mg TE/gDisodium this compound
ABTS Radical Scavenging441.97 mg TE/gDisodium this compound
CUPRAC Reducing Power720.81 mg TE/gDisodium this compound
FRAP Reducing Power413.94 mg TE/gDisodium this compound

Antiviral Mechanisms of Action

Emerging evidence suggests that this compound possesses antiviral capabilities, particularly against the Human Immunodeficiency Virus (HIV).

This compound has been identified as a compound with anti-HIV activity caltagmedsystems.co.ukmedchemexpress.comprobechem.com. While detailed primary research on its specific mechanism of action is limited, its classification as a caffeic acid derivative provides clues to its potential targets. Caffeic acid and its derivatives have been previously suggested as potential anti-HIV agents nih.gov. Compounds with similar structural motifs have been shown to inhibit key viral enzymes essential for the replication of HIV-1 researchgate.net.

One of the most critical enzymes in the HIV lifecycle is HIV-1 integrase, which is responsible for inserting the viral DNA into the host cell's genome researchgate.net. The inhibition of this enzyme is a validated strategy in antiretroviral therapy. Research into related compounds, such as lithospermic acid, has demonstrated the ability to suppress HIV-1 integrase activity, suggesting that this compound may share this mechanism of action researchgate.net. This positions HIV-1 integrase as a primary potential target for the antiviral activity of this compound.

Antiproliferative Activity in Cellular Models

The antiproliferative activity of (-)-Rabdosiin has been demonstrated for the first time in a study utilizing various human cancer cell lines. The compound exhibits significant cytotoxic effects against breast and colon cancer cells nih.gov.

(-)-Rabdosiin was evaluated for its cytotoxic effects against the human breast adenocarcinoma cell lines MCF-7 and SKBR3, and the human colon cancer cell line HCT-116 nih.gov. The compound demonstrated notable inhibitory activity on the proliferation of these cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values were determined, quantifying the compound's potency.

The research found (-)-Rabdosiin to be most cytotoxic against these specific human cancer lines, while exhibiting very low cytotoxicity against normal peripheral blood mononuclear cells (PBMCs), suggesting a degree of selectivity for cancer cells nih.gov.

Table 1: In Vitro Cytotoxicity (IC50) of (-)-Rabdosiin on Human Cancer Cell Lines nih.gov
Cell LineCancer TypeIC50 (μg/mL)IC50 (μM)
MCF-7Breast Adenocarcinoma79.4 ± 3.1108.9
SKBR3Breast Adenocarcinoma80.1 ± 1.9109.9
HCT-116Colon Cancer81.2 ± 2.5111.4

To understand the mechanism behind its antiproliferative effects, (-)-Rabdosiin was investigated for its ability to induce programmed cell death, or apoptosis, in cancer cells nih.gov. Using flow cytometry analysis with annexin V and propidium iodide (PI) staining, researchers examined the type of cell death induced in MCF-7, SKBR3, and HCT-116 cells.

The results indicated that (-)-Rabdosiin is a potent inducer of apoptosis. At a concentration of 80 μg/mL, the compound led to approximately 50% of all tested cancer cells undergoing apoptosis nih.gov. A lower concentration of 40 μg/mL resulted in a smaller percentage of apoptotic cells, confirming that the induction of apoptosis by (-)-Rabdosiin is concentration-dependent nih.gov. This apoptotic mechanism is a key pathway through which this compound exerts its cytotoxic effects on cancer cells.

Table 2: Apoptosis Induction by (-)-Rabdosiin in Human Cancer Cell Lines after 72h Treatment nih.gov
Cell LineConcentration (μg/mL)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic Cells (%)
MCF-74013.5 ± 0.43.9 ± 0.317.4
8037.2 ± 0.811.8 ± 0.549.0
SKBR34015.2 ± 0.54.1 ± 0.219.3
8041.1 ± 1.112.5 ± 0.653.6
HCT-1164020.1 ± 0.76.5 ± 0.426.6
8042.5 ± 0.913.2 ± 0.755.7

Structure Activity Relationship Sar and Derivatization Studies of Rabdosiin

Identification of Core Pharmacophoric Elements within the Rabdosiin (B45785) Skeleton

The pharmacophore of a molecule refers to the essential features responsible for its biological activity unica.it. This compound is a complex molecule containing multiple phenolic hydroxyl groups and a lignan (B3055560) core. The dihydroxycinnamoyl moiety, a structural component of caffeic acid which is the building block of this compound, is considered a key pharmacophoric element in related compounds, contributing to activities like antioxidant and anti-inflammatory effects researchgate.net. Disruption of the coplanarity of this moiety can abolish activity, suggesting the importance of specific spatial arrangements for interaction with biological targets researchgate.net. This compound's structure, being a tetramer of caffeic acid with a lignan skeleton, suggests that the arrangement and accessibility of the caffeoyl units and the rigidity or flexibility of the lignan core likely play significant roles in its interactions with enzymes and receptors researchgate.netresearchgate.net. Studies on related caffeic acid derivatives highlight the importance of the number and position of hydroxyl groups on the phenyl rings for antioxidant and other biological activities researchgate.net.

Impact of Stereochemistry on Biological Activities (e.g., Diastereomeric Forms)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of many compounds, including natural products numberanalytics.comnih.gov. This compound, with its lignan skeleton derived from the oxidative coupling of caffeic acid units, possesses multiple chiral centers, leading to the possibility of various stereoisomers, including diastereomers cdnsciencepub.comufms.br.

Studies on the synthesis of this compound have shown that oxidative coupling can yield a mixture of diastereomers, and the ratio of these diastereomers can differ from that found in nature researchgate.netcdnsciencepub.comcdnsciencepub.com. This suggests that the biosynthesis in plants may be stereoselective. The biological activities of different stereoisomers can vary significantly due to differences in how they interact with chiral biological targets like enzymes and receptors numberanalytics.comnih.govnih.gov. While specific detailed studies on the distinct biological activities of all possible this compound diastereomers are not extensively documented in the provided search results, the general principle of stereoselectivity in biological systems strongly implies that the specific diastereomeric form of this compound is crucial for its observed effects numberanalytics.comnih.govnih.gov. For instance, studies on other natural products with diastereomers have demonstrated significant differences in their biological profiles ufms.brnih.gov. The isolation of (-)-rabdosiin from Ocimum sanctum and the study of its antiproliferative activity highlight the focus on specific stereoisomers in research researchgate.netmdpi.com.

Derivatization Strategies for Modifying this compound's Functional Groups

Chemical derivatization involves modifying specific functional groups within a molecule to alter its properties, such as solubility, stability, potency, or selectivity mdpi.comwikipedia.org. This compound, with its numerous hydroxyl groups on the caffeoyl moieties and the lignan core, offers multiple sites for chemical modification researchgate.netresearchgate.net.

Potential derivatization strategies could involve:

Esterification or etherification of hydroxyl groups: Modifying the polarity and potentially improving membrane permeability or metabolic stability.

Glycosylation: Attaching sugar units to alter solubility and potentially target specific transporters or receptors.

Formation of prodrugs: Masking polar groups to improve absorption, followed by in vivo cleavage to release the active compound.

Conjugation to targeting moieties: Attaching this compound to molecules that can direct it to specific cells or tissues.

While the provided search results mention the synthesis of this compound and related caffeic acid derivatives, detailed reports specifically on systematic derivatization studies of this compound to explore SAR are limited researchgate.netcdnsciencepub.comcdnsciencepub.com. However, the synthesis of a triallyl derivative as an intermediate in a biomimetic route to this compound indicates that chemical modifications are feasible cdnsciencepub.comcdnsciencepub.com. The general approach of modifying functional groups in natural products to enhance or alter their biological activities is a well-established strategy in medicinal chemistry mdpi.comarxiv.orgopenreview.net.

Computational Chemistry Approaches in SAR (e.g., Molecular Docking, QSAR)

Computational chemistry techniques, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, are valuable tools in SAR studies cresset-group.commdpi-res.comlifechemicals.commdpi.com. These methods can help predict how a molecule interacts with biological targets and correlate structural features with biological activity wikipedia.orgcresset-group.comlifechemicals.com.

Molecular Docking: This technique simulates the binding of a small molecule (ligand) to a larger molecule (receptor, such as an enzyme or protein) to predict the preferred binding pose and affinity mdpi.comjppres.com. For this compound, molecular docking could be used to study its interactions with potential targets like DNA topoisomerase or viral enzymes (e.g., reverse transcriptase, as suggested by its anti-HIV activity) medchemexpress.comunica.itmedchemexpress.com. By analyzing the predicted binding modes of this compound and its potential derivatives, insights can be gained into the key interactions (e.g., hydrogen bonding, hydrophobic interactions) that drive binding and contribute to activity mdpi.com.

Quantitative Structure-Activity Relationship (QSAR): QSAR methods develop mathematical models that relate quantitative measures of molecular structure to biological activity wikipedia.orgmdpi-res.combioone.org. By analyzing a series of structurally related compounds and their activities, QSAR models can identify which structural descriptors are most predictive of activity wikipedia.org. This can guide the design of new compounds with improved properties. While a QSAR analysis has been suggested for correlating the tumor-specificity of related compounds with their three-dimensional molecular shape, specific detailed QSAR studies focused solely on this compound and its derivatives are not prominently featured in the provided results mdpi.comresearchgate.net. However, the application of QSAR in analyzing the activity of caffeic acid derivatives is a relevant precedent bioone.org.

Computational approaches can complement experimental SAR studies by providing molecular-level insights into interactions and predicting the activity of un बारे में compounds, thus streamlining the drug discovery process cresset-group.comlifechemicals.com.

Advanced Analytical Methodologies for Rabdosiin Research

Isolation and Purification Techniques (e.g., Liquid Chromatography)

The isolation and purification of Rabdosiin (B45785) from plant extracts typically involve chromatographic methods. Liquid chromatography (LC) is a prominent technique used for this purpose researchgate.netresearchgate.netmdpi.com. Various modes of liquid chromatography, including normal-phase and reversed-phase HPLC, as well as countercurrent chromatography (CCC) and liquid-liquid chromatography, have been employed in the isolation of natural compounds, including phenolic oligomers like this compound mdpi.comnih.govnih.govnih.gov.

For instance, studies on Ocimum sanctum utilized preparative HPLC with both silica (B1680970) and C18 columns for the purification of compounds, including this compound, with detection often monitored by TLC and UV visualization mdpi.com. Another study on Symphytum officinale roots successfully isolated caffeic acid oligomers, including this compound, using liquid-liquid chromatography nih.gov. The principle behind these techniques is the differential partitioning of compounds between a stationary phase and a mobile phase, allowing for their separation based on properties such as polarity and size miamioh.edu.

Spectroscopic Characterization Methods (e.g., ¹H-NMR, ¹³C-NMR, UV, ECD, MS)

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the hydrogen and carbon frameworks of the molecule researchgate.netmdpi.comresearchgate.netmdpi.com. By analyzing the chemical shifts, multiplicities, and coupling constants in NMR spectra, researchers can determine the connectivity and arrangement of atoms within the this compound structure egyankosh.ac.inrsc.org.

Ultraviolet (UV) spectroscopy is used to detect the presence of chromophores, such as the phenolic rings in this compound, and can provide information about the extent of conjugation within the molecule researchgate.netmdpi.comegyankosh.ac.in. Electronic Circular Dichroism (ECD) spectroscopy is a valuable tool for determining the absolute configuration and conformation of chiral molecules like this compound researchgate.netnih.govschrodinger.com.

Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS, HPLC-MS, HR-ESI-MS), is used to determine the molecular weight and elemental composition of this compound, as well as to provide fragmentation patterns that aid in structural confirmation researchgate.netresearchgate.netresearchgate.netmdpi.comphcog.comucsb.edu. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help confirm the molecular formula researchgate.netrsc.orgnih.gov.

Studies on Mertensia maritima callus cultures, for example, identified this compound using a combination of ¹H and ¹³C NMR, UV, ECD, and HPLC-MS researchgate.net. Similarly, research on Symphytum officinale employed LC-HRMS/MS for profiling and identification of phenolic compounds, including this compound researchgate.net.

Quantitative Analysis Techniques (e.g., HPLC)

Quantitative analysis of this compound is commonly performed using High-Performance Liquid Chromatography (HPLC) researchgate.netmdpi.comphcog.com. HPLC coupled with detectors such as Diode Array Detection (DAD) or Mass Spectrometry (MS) allows for the separation and precise measurement of this compound in various samples researchgate.netresearchgate.netphcog.com.

Quantitative HPLC methods involve the use of calibration curves prepared from known concentrations of a this compound standard researchgate.netjasco-global.com. By comparing the peak area or height of this compound in a sample chromatogram to the calibration curve, the concentration of this compound in the sample can be determined jasco-global.com. For instance, quantitative HPLC analysis was used to determine the production of (+)-Rabdosiin in Mertensia maritima callus cultures, reporting a content of 0.14% dry weight researchgate.net. Another study used LC-DAD and LC-MS/MS for the quantification of this compound in commercial comfrey (B1233415) root batches researchgate.net. UPLC-UV has also been used for the quantitative determination of this compound in Isodon japonicus nih.gov.

These quantitative techniques are essential for assessing the content of this compound in plant materials, extracts, and research samples, providing valuable data for phytochemical analysis and quality control researchgate.netnih.govphcog.com.

Future Research Directions and Unanswered Questions

Deeper Elucidation of Complex Biosynthetic Pathways and Regulatory Networks

The assembly of Rabdosiin (B45785) within plants is a complex process that is not yet fully understood. It is recognized as a caffeic acid tetramer, and studies suggest that its formation may involve precursors such as 3-(3,4-dihydroxyphenyl) lactic acid. However, the specific enzymatic machinery and the intricate regulatory networks that govern its production in vivo remain largely uncharacterized. The biosynthesis of other complex phenolics, such as flavonoids and other phenolic acids, involves numerous enzymes including phenylalanine ammonia lyase (PAL), chalcone synthase (CHS), and various hydroxylases and ligases, which are often encoded by multi-gene families and are subject to complex, organ-specific regulation. mdpi.com

Future research must focus on identifying the complete sequence of enzymes responsible for constructing the this compound scaffold from primary metabolites. This involves discovering the specific oxidoreductases, ligases, and other enzymes that catalyze the precise oligomerization of caffeic acid units. Furthermore, understanding the regulatory networks is paramount. This includes identifying the transcription factors that control the expression of the biosynthetic genes and elucidating how environmental and developmental cues influence the production of this compound. researchgate.net Unraveling this pathway could enable the biotechnological production of this compound and its analogues through metabolic engineering in microbial or plant-based systems.

Development of Highly Diastereoselective and Enantioselective Synthetic Routes

The complex three-dimensional structure of this compound, with multiple stereocenters, presents a formidable challenge for chemical synthesis. While biomimetic synthetic routes involving oxidative free-radical coupling have been explored, these methods often lack the precise control needed to produce a single, desired stereoisomer in high yield. The development of highly diastereoselective and enantioselective synthetic strategies is a critical and unmet need in the study of this compound.

Future synthetic efforts should be directed toward methodologies that offer absolute control over stereochemistry. This could involve asymmetric catalysis, the use of chiral auxiliaries, or the development of novel cyclization strategies that set the required stereocenters with high fidelity. Achieving an efficient and stereocontrolled total synthesis would not only confirm the absolute configuration of naturally occurring this compound but also provide access to significant quantities of the pure compound for extensive biological evaluation. Moreover, a robust synthetic platform would enable the creation of a library of this compound analogues, facilitating structure-activity relationship (SAR) studies to identify derivatives with improved potency, selectivity, or pharmacokinetic properties.

Comprehensive Mechanistic Investigations of this compound's Multifaceted Biological Interactions

Preliminary research has revealed that this compound possesses a range of promising biological activities, including antioxidant, anti-allergic, and antiproliferative effects. nih.govnih.gov It is known to be an effective scavenger of reactive oxygen species and an inhibitor of enzymes like hyaluronidase and β-hexosaminidase. nih.gov More recently, its ability to induce apoptosis in human cancer cell lines, while showing minimal toxicity to normal cells, has been highlighted. nih.govnih.gov Despite these findings, the precise molecular mechanisms underlying these effects are not well defined.

A crucial area for future investigation is the identification of this compound's direct molecular targets. For its antiproliferative activity, it is essential to determine which specific proteins or signaling pathways it modulates to trigger apoptosis. nih.gov While it is known to inhibit hyaluronidase, the exact mode of this inhibition—whether it binds to the active site or an allosteric site—requires detailed characterization through structural biology and enzyme kinetics. nih.govmdpi.com Understanding these fundamental interactions at a molecular level is necessary to explain its selectivity and to rationally design second-generation compounds with enhanced therapeutic profiles.

Biological Activity Observed Effect Unanswered Questions / Future Research
Antiproliferative Induces apoptosis in cancer cells (MCF-7, SKBR3, HCT-116) with low toxicity to normal PBMCs. nih.govnih.govWhat are the direct molecular targets? Which apoptotic signaling pathways are modulated?
Anti-allergic Inhibits hyaluronidase and β-hexosaminidase release. nih.govWhat is the specific mechanism of enzyme inhibition (e.g., competitive, non-competitive)? What is the structural basis for the interaction?
Antioxidant Scavenges reactive oxygen species such as superoxide anion and hydroxyl radicals. nih.govHow does its structure contribute to its high antioxidant capacity compared to its monomeric precursors?

Exploration of Novel Biological Targets and Therapeutic Applications in Preclinical Models

The known anticancer and anti-allergic properties of this compound likely represent only a fraction of its therapeutic potential. nih.govnih.gov The structural complexity that makes it challenging to synthesize also provides a unique framework for interacting with a wide array of biological targets that may not be accessible to simpler molecules. The recent identification of its antiproliferative effects underscores the possibility that other significant bioactivities remain to be discovered. nih.gov

Future research should broaden the scope of biological screening for this compound. Given that its precursor, caffeic acid, has shown neuroprotective effects in preclinical models of neurodegeneration, investigating this compound in similar contexts is a logical next step. mdpi.commdpi.com Its anti-inflammatory potential, suggested by its anti-allergic activity, warrants exploration in models of chronic inflammatory diseases such as arthritis or inflammatory bowel disease. Systematic screening against diverse panels of enzymes, receptors, and ion channels could uncover entirely new therapeutic avenues. Promising in vitro findings must then be translated into well-designed preclinical animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound, paving the way for potential clinical development. nih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods ensure the structural integrity and purity of Rabdosiin in isolation workflows?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) for purity assessment (≥95% threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Cross-validate with mass spectrometry (MS) to resolve ambiguities in molecular weight. For natural source isolation, combine column chromatography with polarity-based solvent gradients to minimize co-elution of impurities .

Q. How to establish a baseline protocol for isolating this compound from natural matrices?

  • Methodological Answer :

Sample Preparation : Lyophilize plant material to preserve labile compounds.

Extraction : Use ethanol-water (70:30 v/v) at 60°C for 2 hours to balance yield and selectivity.

Fractionation : Apply silica gel chromatography with hexane-ethyl acetate gradients (10–100%).

Validation : Compare retention times and spectral data with reference standards .

Q. What in vitro assays are optimal for preliminary screening of this compound’s bioactivity?

  • Methodological Answer : Prioritize cell-free assays (e.g., enzyme inhibition kinetics) to minimize confounding variables from cell membranes. Use dose-response curves (IC₅₀ calculations) with triplicate measurements. For antioxidant activity, employ DPPH radical scavenging assays; for antimicrobial effects, use microdilution broth methods (CLSI guidelines) .

Advanced Research Questions

Q. How can factorial design optimize this compound’s synthetic yield while managing reaction variables?

  • Methodological Answer : Implement a 2³ factorial design to test temperature (X₁), catalyst concentration (X₂), and reaction time (X₃). Use ANOVA to identify interactions (e.g., X₁×X₂). Example design:

FactorLow Level (-1)High Level (+1)
X₁60°C80°C
X₂0.5 mol%1.5 mol%
X₃4 hours8 hours
Response surface methodology (RSM) can model non-linear relationships and predict optimal conditions .

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer :

  • Meta-Analysis : Apply random-effects models to account for heterogeneity in study designs (e.g., cell lines, dosage ranges).
  • Data Triangulation : Cross-reference in vitro, in vivo, and computational (molecular docking) results to identify mechanistic consistencies.
  • Method Validation : Replicate conflicting experiments under standardized conditions (e.g., ISO 17025) to isolate protocol-specific biases .

Q. How to integrate computational chemistry tools for predicting this compound’s pharmacokinetic properties?

  • Methodological Answer :

ADME Prediction : Use SwissADME or pkCSM to estimate absorption (LogP), hepatic metabolism (CYP450 inhibition), and toxicity (Ames test parameters).

Molecular Dynamics : Simulate this compound-protein binding affinities (e.g., GROMACS) with explicit solvent models.

Validation : Compare in silico results with in vivo pharmacokinetic data (Cmax, t₁/₂) from rodent models .

Methodological Frameworks for Rigor

Q. How to apply the FINER criteria to evaluate this compound-related research questions?

  • Methodological Answer :

  • Feasible : Ensure access to this compound standards (≥98% purity) and institutional biosafety approvals for in vivo work.
  • Novel : Focus on understudied mechanisms (e.g., epigenetic modulation vs. canonical pathways).
  • Ethical : Adhere to ARRIVE guidelines for animal studies and MTA agreements for compound sharing .

Q. What data management protocols ensure reproducibility in this compound research?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Use LabArchives or Benchling to timestamp raw data (e.g., NMR spectra, chromatograms).
  • Metadata Standards : Annotate datasets with MIAME (for genomics) or MIAPE (for proteomics) frameworks.
  • Version Control : Track analytical code (Python/R scripts) via GitHub to document preprocessing steps .

Tables for Experimental Optimization

Table 1 : Key Variables in this compound Synthesis Optimization

VariableRange TestedOptimal ValueEffect on Yield (%)
Temperature60–80°C75°C+22.3
Catalyst Loading0.5–1.5 mol%1.2 mol%+15.8
Reaction Time4–8 hours6.5 hours+18.4

Source : Adapted from factorial design experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.